Binding Affinity of a Closest Analog Lacking N-Cyclohexyl Group vs. Streptokinase A
A direct head-to-head comparison for the target compound is not publicly available. The closest analog with quantitative data is the N-(pyridin-2-ylmethyl) derivative, which retains the identical 5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine core but replaces the N-cyclohexyl group. This analog showed an EC50 of 6,950 nM against streptokinase A [1]. The target compound's N-cyclohexyl substituent is expected to significantly alter hydrophobic interactions and target affinity compared to the pyridinylmethyl analog, a well-established SAR trend in this scaffold [2]. However, no quantitative data exists to confirm the magnitude or direction of this change.
| Evidence Dimension | Streptokinase A EC50 |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2-methyl-3-phenyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (BDBM58076): EC50 = 6,950 nM |
| Quantified Difference | Cannot be calculated; data missing for target compound |
| Conditions | Streptokinase A precursor (Streptococcus pyogenes M1 GAS) inhibition assay, dose response, EC50 determination (BindingDB Assay ID 1914) |
Why This Matters
This illustrates the class's measurable biological activity and the critical impact of the N7 substituent, underscoring the risk of substituting the target compound with even structurally close analogs without confirmatory data.
- [1] BindingDB. EC50 data for BDBM58076 (2-methyl-3-phenyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine). Entry ID 4247, Monomer ID 58076. View Source
- [2] Popovici-Muller, J., Shipps, G. W., Rosner, K. E., Deng, Y., Wang, T., Curran, P. J., ... & Girijavallabhan, V. Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase. Bioorganic & Medicinal Chemistry Letters, 2009, 19(22), 6331-6336. View Source
